J22352

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

J22352 est un inhibiteur hautement sélectif de l'histone désacétylase 6 (HDAC6) avec des propriétés similaires à celles des chimères ciblant la protéolyse (PROTAC). Il possède une valeur de CI50 de 4,7 nM, ce qui en fait un composé puissant pour cibler HDAC6. This compound a montré des effets anticancéreux significatifs, en particulier dans le glioblastome, en favorisant la dégradation de HDAC6 et en induisant l'autophagie .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction de J22352 ne sont pas explicitement détaillées dans la littérature disponible. On sait que this compound est synthétisé avec une pureté élevée (98,72%) et est disponible en différentes quantités à des fins de recherche . Les méthodes de production industrielle de this compound ne sont pas divulguées publiquement, car il est principalement utilisé pour la recherche scientifique.

Analyse Des Réactions Chimiques

J22352 subit plusieurs types de réactions chimiques, notamment :

Inhibition de HDAC6 : this compound se lie à HDAC6, ce qui entraîne sa dégradation.

Induction de l'autophagie : En inhibant HDAC6, this compound induit l'autophagie dans les cellules de glioblastome

Les réactifs et conditions courantes utilisés dans ces réactions comprennent :

Concentration : This compound est utilisé à des concentrations allant de 0,1 µM à 20 µM pour les études in vitro

Durée d'incubation : Le composé est généralement incubé pendant 24 à 72 heures pour observer ses effets

Les principaux produits formés à partir de ces réactions comprennent les produits de dégradation de HDAC6 et l'induction de la mort cellulaire autophagique dans les cellules cancéreuses .

Applications De Recherche Scientifique

J22352 a une large gamme d'applications en recherche scientifique, notamment :

Recherche sur le cancer : this compound est principalement utilisé dans la recherche sur le cancer, en particulier pour étudier le glioblastome. .

Épigénétique : En tant qu'inhibiteur de HDAC6, this compound est utilisé pour étudier le rôle de la désacétylation des histones dans l'expression génique et la transcription

Immunothérapie : This compound s'est avéré réduire l'activité immunosuppressive du ligand de mort programmée 1 (PD-L1), rétablissant l'activité antitumorale de l'hôte

Mécanisme d'action

This compound exerce ses effets par les mécanismes suivants :

Inhibition de HDAC6 : this compound se lie à HDAC6, ce qui entraîne sa dégradation. .

Induction de l'autophagie : En inhibant HDAC6, this compound induit l'autophagie dans les cellules de glioblastome, ce qui conduit à la mort des cellules cancéreuses

Modulation de la réponse immunitaire : This compound réduit l'activité immunosuppressive de PD-L1, rétablissant la réponse immunitaire antitumorale de l'hôte

Mécanisme D'action

J22352 exerts its effects through the following mechanisms:

HDAC6 Inhibition: this compound binds to HDAC6, leading to its degradation. .

Autophagy Induction: By inhibiting HDAC6, this compound induces autophagy in glioblastoma cells, leading to cancer cell death

Immune Response Modulation: This compound reduces the immunosuppressive activity of PD-L1, restoring the host’s antitumor immune response

Comparaison Avec Des Composés Similaires

J22352 est unique en raison de sa forte sélectivité pour HDAC6 et de ses propriétés de type PROTAC. Des composés similaires comprennent :

Tubastatine A : Un autre inhibiteur sélectif de HDAC6, mais avec des propriétés structurelles et une puissance différentes.

ACY-1215 (Ricolinostat) : Un inhibiteur sélectif de HDAC6 utilisé dans la recherche sur le myélome multiple.

CAY10603 : Un inhibiteur puissant de HDAC6 avec des applications dans la recherche sur le cancer.

This compound se distingue par sa double action d'inhibition de HDAC6 et d'induction de l'autophagie, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

J22352 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that has garnered attention for its role in various cancers, particularly glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical models, and implications for cancer therapy.

This compound exhibits a unique mechanism of action by promoting the degradation of HDAC6 through a PROTAC-like pathway. This results in the ubiquitylation and subsequent proteasomal degradation of HDAC6, leading to decreased levels of this enzyme in cancer cells. The inhibition of HDAC6 has been linked to various downstream effects, including:

- Increased Autophagic Cell Death : By inhibiting HDAC6, this compound enhances autophagy in cancer cells, contributing to increased cancer cell death.

- Modulation of Tumor Microenvironment : this compound has been shown to elicit anti-tumor immune responses by altering the tumor microenvironment, which may enhance the effectiveness of immunotherapies.

Glioblastoma Models

In vitro and in vivo studies have demonstrated that this compound significantly inhibits glioblastoma tumor growth. Specifically, it has been tested on U87MG glioblastoma cells, where it exhibited potent anti-tumor activity by:

- Reducing cell proliferation.

- Inducing apoptosis and autophagy.

- Enhancing immune cell infiltration into tumors.

Table 1: Summary of this compound Effects in Glioblastoma Models

| Study Type | Effect Observed | Reference |

|---|---|---|

| In vitro | Decreased proliferation and induced autophagy | Liu et al., 2019 |

| In vivo | Reduced tumor growth in xenograft models | Liu et al., 2019 |

| Immune Response | Increased T-cell infiltration and activation | Liu et al., 2019 |

Case Studies

- Liu et al. (2019) : This study provided pivotal evidence for the anti-cancer effects of this compound in glioblastoma. The authors reported that treatment with this compound led to significant tumor reduction in animal models, correlating with enhanced autophagic activity and immune response modulation.

- Cao et al. (2022) : Investigated the role of HDAC6 in various cancers and highlighted how this compound's inhibition of HDAC6 could overcome drug resistance mechanisms in glioblastoma and potentially other malignancies.

Research Findings

Recent research has elucidated several critical findings regarding this compound's biological activity:

- HDAC6 and Cancer Progression : HDAC6 is implicated in promoting cancer cell survival and proliferation by deacetylating non-histone proteins involved in oncogenic signaling pathways (e.g., ERK1/2). Inhibition by this compound disrupts these pathways, leading to reduced tumor viability .

- Impact on Autophagy : this compound not only inhibits HDAC6 but also enhances autophagic flux, which is crucial for eliminating damaged proteins and organelles within cancer cells. This dual action makes it a promising candidate for combination therapies .

Propriétés

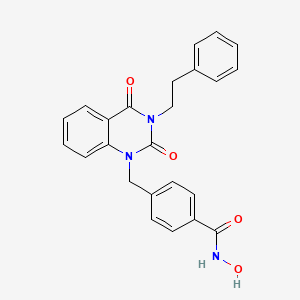

IUPAC Name |

4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c28-22(25-31)19-12-10-18(11-13-19)16-27-21-9-5-4-8-20(21)23(29)26(24(27)30)15-14-17-6-2-1-3-7-17/h1-13,31H,14-16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJIKUXUKSADFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.